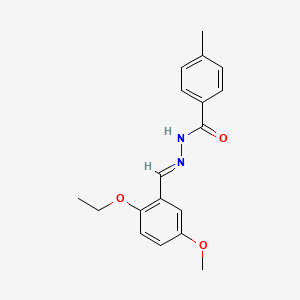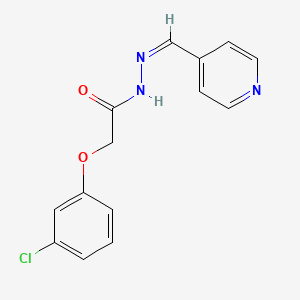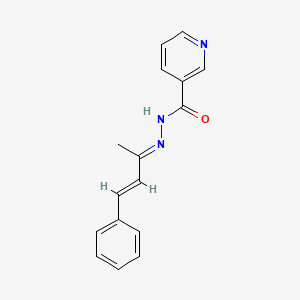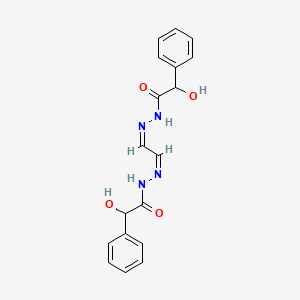![molecular formula C17H17N3O5 B3865993 2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3865993.png)
2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide
Descripción general
Descripción
2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide, also known as HNPEPAH, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of hydrazones and has been studied extensively for its diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific molecular targets in the cells. For instance, 2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Moreover, 2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide has been shown to have several biochemical and physiological effects. For instance, the compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the serum of animals with induced inflammation. Moreover, 2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide has been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide has several advantages and limitations for lab experiments. One of the advantages is its broad spectrum of biological activities, which makes it a potential candidate for the treatment of various diseases. Moreover, the compound is relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of 2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide is its low solubility in water, which can make it difficult to administer in vivo. Moreover, the compound has not been extensively studied for its toxicity and pharmacokinetics, which limits its potential as a drug candidate.
Direcciones Futuras
There are several future directions for the research on 2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide. One of the directions is to investigate the potential of the compound as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Moreover, the development of novel formulations that can improve the solubility and bioavailability of 2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide can enhance its therapeutic potential. Furthermore, the elucidation of the exact mechanism of action of 2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide can provide insights into its molecular targets and facilitate the development of more potent analogs.
Aplicaciones Científicas De Investigación
2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The compound has been tested against various bacterial and fungal strains and has shown promising results. In addition, 2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide has been shown to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related disorders.
Propiedades
IUPAC Name |
2-hydroxy-N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11(13-8-9-15(25-2)14(10-13)20(23)24)18-19-17(22)16(21)12-6-4-3-5-7-12/h3-10,16,21H,1-2H3,(H,19,22)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZFENCUXRUYOP-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C(C1=CC=CC=C1)O)/C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865916.png)
![5-amino-3-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3865923.png)
![N-(2-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3865929.png)



![N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide](/img/structure/B3865985.png)
![3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B3865994.png)
![N-[3-(2-furyl)-1-methylpropyl]-N'-(4-methylphenyl)malonamide](/img/structure/B3865999.png)

![N'-benzylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3866015.png)
![2-(3,4-dimethoxyphenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B3866020.png)

